molecular formula C23H23N3O7 B2812558 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate CAS No. 1428350-01-9

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate

Cat. No.: B2812558
CAS No.: 1428350-01-9
M. Wt: 453.451
InChI Key: AIFLZTUTQMLZIW-UHFFFAOYSA-N
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Description

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring, azetidine moiety, and methoxyphenyl group contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a [2+2] cycloaddition reaction involving an imine and an alkene.

    Coupling Reactions: The benzyl group and the methoxyphenyl group are introduced through coupling reactions, such as Suzuki or Heck coupling.

    Oxalate Formation: The final step involves the reaction of the ethanone derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the azetidine moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. The azetidine moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone
  • 2-(3-(3-Benzyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone

Uniqueness

The presence of the benzyl group and the oxalate salt form distinguishes this compound from its analogs. These features may enhance its solubility, stability, and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(4-methoxyphenyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3.C2H2O4/c1-26-18-9-7-16(8-10-18)19(25)14-24-12-17(13-24)21-22-20(23-27-21)11-15-5-3-2-4-6-15;3-1(4)2(5)6/h2-10,17H,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFLZTUTQMLZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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